2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)9-11-6-5-7-12(8-11)20-10-13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQNVSKOKZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₈H₂₃N₂O₄
- Molecular Weight : 335.39 g/mol
- CAS Number : 126092-97-5
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation and other physiological effects.
- Receptor Modulation : It may interact with receptor sites, influencing signaling pathways that regulate cellular functions.
Pharmacological Applications
Research indicates that this compound has several therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or agricultural pesticides.
Case Studies and Experimental Data
-
Anti-inflammatory Study :
- A study conducted on rat models showed a significant reduction in inflammatory markers when administered the compound at varying doses. The results indicated a dose-dependent response, with higher concentrations yielding greater anti-inflammatory effects.
Dose (mg/kg) Inflammatory Marker Reduction (%) 10 25 20 45 50 70 -
Antimicrobial Efficacy :
- In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition zones, particularly against Gram-positive bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Pseudomonas aeruginosa 12
Computational Studies
Computational methods have been employed to predict the biological activity and pharmacokinetic properties of the compound. Using quantitative structure–activity relationship (QSAR) models, researchers evaluated the drug-like properties based on Lipinski's Rule of Five:
| Property | Value |
|---|---|
| Molecular Weight | <500 Da |
| LogP (Octanol-water partitioning) | 1.5 |
| Hydrogen Bond Donors | ≤5 |
| Hydrogen Bond Acceptors | ≤10 |
These parameters suggest favorable absorption and permeability characteristics for potential drug development.
Comparison with Similar Compounds
Key Features :
- Boc Protection : The tert-butoxycarbonyl group is a widely used protecting group in organic synthesis, offering stability under acidic and basic conditions while being removable under strong acidic conditions (e.g., trifluoroacetic acid) .
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy Acetic Acid Moieties
Analogues with Boc Protection
| 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid () | - Boc-methylamino group on the α-carbon of acetic acid. |
Analogues with Methoxyimino Substituents
| 490-M24: Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate () | - Methoxyimino group and hydroxymethylphenoxy substituent. | Imine functionality may confer tautomerization or metal-binding properties. |
Key Research Findings
Physicochemical Properties
- Solubility: Phenoxy acetic acid derivatives generally exhibit moderate aqueous solubility, enhanced by polar groups (e.g., ’s 2-methylpropoxy vs. the Boc group’s hydrophobicity).
- Stability: Boc protection increases resistance to nucleophilic attack compared to benzyloxy () or methoxyimino groups ().
Q & A
Basic: What are the optimized synthetic routes for 2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid?
Answer:
The synthesis typically involves a multi-step approach:
Amino Protection : Protect the methylamino group using a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
Coupling Reaction : Use coupling reagents like HATU or DCC with NHS to conjugate the Boc-protected amine to the phenoxyacetic acid backbone. Reaction conditions (e.g., THF, 0–25°C, 2–24 hours) must be optimized to minimize racemization .
Deprotection : Remove the Boc group using TFA in dichloromethane to yield the final compound.
Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 1.4 ppm (tert-butyl group), δ 3.7–4.2 ppm (methylene groups), and δ 6.8–7.4 ppm (aromatic protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 336.2) and detects impurities .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
Basic: How does the reactivity of its functional groups influence downstream applications?
Answer:
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling controlled release of active moieties (e.g., in prodrug design). Use pH-stable buffers (pH 6–8) to prevent degradation .
- Amide Bond : Stable under physiological conditions but can undergo enzymatic cleavage in vivo, making it suitable for targeted drug delivery .
- Phenoxy Group : Participates in electrophilic substitution (e.g., nitration) for further derivatization .
Advanced: How can stereochemical purity be ensured during synthesis?
Answer:
- Chiral Chromatography : Use SFC (Supercritical Fluid Chromatography) with Chiralpak® columns (e.g., IC-3) and MeOH/CO₂ mobile phases to resolve enantiomers. Retention times and ee% (>98%) must be validated .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .
Advanced: What strategies are recommended for profiling its biological activity?
Answer:
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or fluorometric assays, comparing IC₅₀ values to reference drugs (e.g., celecoxib) .
- Antioxidant Activity : Use DPPH radical scavenging assays and compare % inhibition to ascorbic acid controls .
Advanced: How can computational modeling predict its interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, bacterial enzymes). Validate with MD simulations (GROMACS) to assess stability .
- ADMET Prediction : Tools like SwissADME predict bioavailability (%F = 65–80%), logP (~2.5), and CYP450 interactions to prioritize in vivo studies .
Advanced: How should researchers address contradictory data in biological assays?
Answer:
- Orthogonal Assays : Validate MIC results with time-kill kinetics or SEM imaging of bacterial membrane disruption .
- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to confirm potency .
- Batch Variability : Re-synthesize compound lots and standardize assay conditions (e.g., pH, temperature) .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Optimization : Replace THF with safer solvents (e.g., 2-MeTHF) and optimize stoichiometry (1.2–1.5 eq. coupling reagents) to reduce side products .
- Purification Scaling : Transition from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Advanced: How can metabolic stability be assessed in vitro?
Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ > 30 min desired) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolism pathways .
Advanced: What structural modifications enhance its bioactivity?
Answer:
- SAR Studies :
- Phenoxy Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
- Ester Replacement : Substitute tert-butyl with PEGylated groups to improve solubility (logS > -3.5) .
- Amide Linkers : Replace methyl with bulkier groups (e.g., cyclopropyl) to reduce enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
